molecular formula C8H14Cl2N2O B12515218 (6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride

(6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride

Katalognummer: B12515218
Molekulargewicht: 225.11 g/mol
InChI-Schlüssel: PEWFJPPLBGLPSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O and a molecular weight of 225.12 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of (6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of (6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

(6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include other pyridine derivatives and aminoethyl-substituted molecules . These compounds may share some chemical properties but differ in their specific applications and effects .

Eigenschaften

Molekularformel

C8H14Cl2N2O

Molekulargewicht

225.11 g/mol

IUPAC-Name

[6-(1-aminoethyl)pyridin-2-yl]methanol;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)8-4-2-3-7(5-11)10-8;;/h2-4,6,11H,5,9H2,1H3;2*1H

InChI-Schlüssel

PEWFJPPLBGLPSQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC(=N1)CO)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.